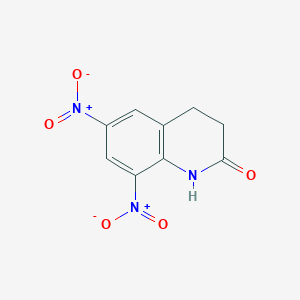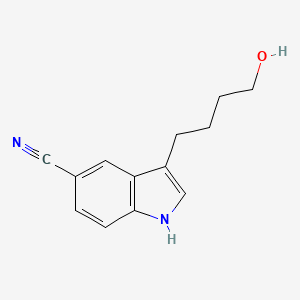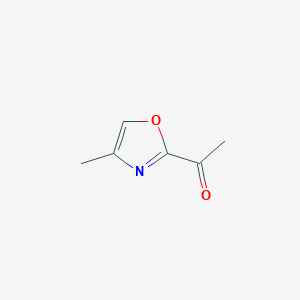
1-(4-Methyloxazol-2-yl)ethanone
Übersicht
Beschreibung
“1-(4-Methyloxazol-2-yl)ethanone” is a chemical compound with the CAS Number: 90892-97-0 . Its molecular weight is 125.13 and its linear formula is C6H7NO2 . The IUPAC name for this compound is 1-(4-methyl-1,3-oxazol-2-yl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(4-Methyloxazol-2-yl)ethanone” is 1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was synthesized and investigated as a new corrosion inhibitor for mild steel in a corrosive hydrochloric acid environment. The study demonstrated that MPTE effectively inhibited corrosion on mild steel surfaces, with inhibition efficiency reaching up to 95.10% at certain concentrations, showcasing its potential in corrosion protection applications (Jawad et al., 2020).
Synthesis and Characterization of Novel Compounds
- Another study focused on the synthesis and characterization of new chemical entities, such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone. This compound was synthesized using a click chemistry approach and characterized for its potential in further biological applications, demonstrating the versatility of such derivatives in synthesizing and exploring novel compounds with potential therapeutic applications (Govindhan et al., 2017).
Antimicrobial and Biological Activities
- Research into derivatives of 1,2,4-triazole, synthesized from precursors like 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, has shown significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. These studies highlight the potential of such compounds in pharmaceutical and agricultural applications, where they can serve as the basis for developing new drugs or agrochemicals with improved efficacy and safety profiles (Abdel-Wahab et al., 2011).
Industrial Applications
- The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, an agricultural fungicide, demonstrates the role of similar compounds in the development of industrial-scale chemical products. The study outlines an efficient method for preparing this compound, showing the practical applications of such chemical derivatives in the agricultural sector (Ji et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-methyl-1,3-oxazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCWQBUXEVVGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523243 | |
| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyloxazol-2-yl)ethanone | |
CAS RN |
90892-97-0 | |
| Record name | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



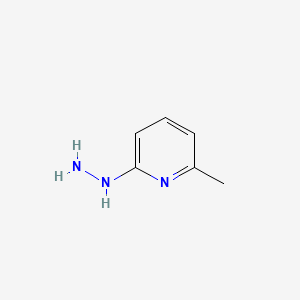
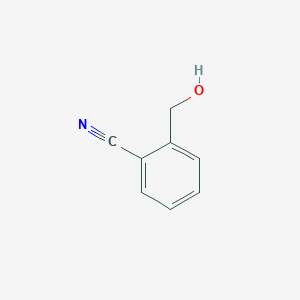


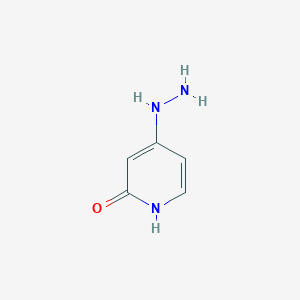
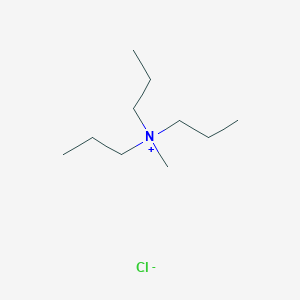
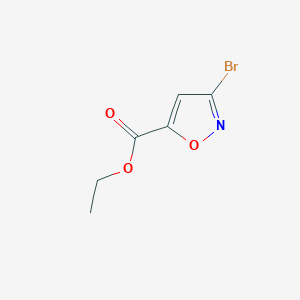
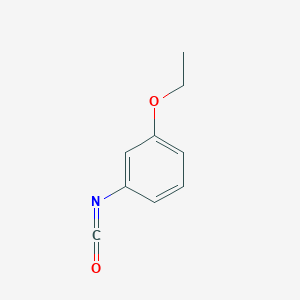
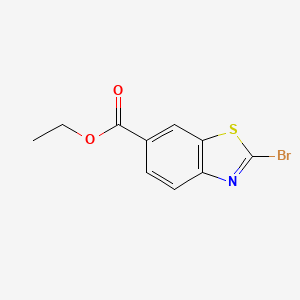
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
